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Compound of Interest

Compound Name: Dersimelagon

Cat. No.: B607062

Audience: Researchers, scientists, and drug development professionals.
Introduction

Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist
for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to exert broad
anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for various
skin disorders.[1][2] In preclinical studies, dersimelagon has demonstrated disease-modifying
effects in murine models of systemic sclerosis (SSc), a condition characterized by skin fibrosis.
It has also been shown to induce melanogenesis (skin pigmentation) in mice, suggesting its
potential for preventing phototoxicity in photodermatoses. These application notes provide
detailed protocols and summarized data from key murine studies to guide researchers in
evaluating the therapeutic potential of dersimelagon.

Mechanism of Action: MC1R Signaling

Dersimelagon selectively binds to and activates MC1R, a G protein-coupled receptor
expressed on various cell types, including melanocytes, monocytes, endothelial cells,
fibroblasts, and keratinocytes. Upon activation, MC1R stimulates the production of intracellular
cyclic adenosine monophosphate (CAMP), which in turn mediates downstream signaling
pathways. These pathways are involved in regulating inflammation, fibrosis, and melanin
synthesis. The anti-inflammatory effects are partly achieved by suppressing the activation of
inflammatory cells and related signals.
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Caption: Dersimelagon activates the MC1R signaling cascade.
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Experimental Application 1: Skin Fibrosis in
Systemic Sclerosis (SSc) Model

The most comprehensive studies on dersimelagon in murine skin disease have utilized the
bleomycin (BLM)-induced systemic sclerosis model, which recapitulates the inflammatory and

fibrotic skin changes seen in human SSc.
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Caption: Workflow for SSc murine model experiments.

Protocol 1: Prophylactic Evaluation in BLM-Induced SSc
Model

Objective: To assess the ability of dersimelagon to prevent the development of skin fibrosis
and lung inflammation when administered concurrently with disease induction.

Materials:

e Animals: Female C3H/HeJ mice, 6 weeks of age.
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e Reagents:
o Bleomycin (BLM) sulfate dissolved in phosphate-buffered saline (PBS).
o Dersimelagon (MT-7117) or vehicle control.
o PBS.

Procedure:

Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.

o Disease Induction: From Day 0 to Day 25, administer daily subcutaneous injections of BLM
(0.1 mg in 100 pL PBS) into a defined area on the shaved back of the mice. Control groups
receive PBS injections.

e Drug Administration: From Day 0 to Day 28, administer dersimelagon orally (p.0.) once daily
at desired dosages (e.g., 0.03, 0.1, 0.3, 1 mg/kg). The vehicle group receives the
corresponding vehicle control.

e Monitoring: Monitor body weight throughout the experimental period.

e Endpoint Analysis (Day 29):
o Euthanize mice and collect skin tissue from the injection site for analysis.
o Collect lung tissue and serum for further analysis.
o Skin Analysis: Measure collagen content using the Sircol collagen assay.

o Lung Analysis: Measure wet lung weight and quantify serum levels of surfactant protein D
(SP-D) as a marker of lung injury.

o Gene Expression: Perform mRNA analysis on lung tissue for inflammatory markers like
Ccl2 and 1I-6.
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Protocol 2: Therapeutic Evaluation in BLM-Induced SSc
Model

Objective: To evaluate the efficacy of dersimelagon in suppressing established skin fibrosis.
Procedure:

o Disease Induction: Induce skin fibrosis by subcutaneously injecting a lower dose of BLM (0.1
mg/animal) every other day for 6 weeks. This gradual induction allows fibrosis to be partially
established before treatment begins.

e Drug Administration: During the final 3 weeks of the 6-week induction period, administer
dersimelagon orally once daily at desired dosages (e.g., 3, 10 mg/kg).

o Endpoint Analysis (End of Week 6):
o Euthanize mice and collect skin tissue from the injection site.

o Measure skin fibrosis by assessing collagen content.

Data Summary: Efficacy of Dersimelagon in SSc Model

Table 1: Prophylactic Efficacy of Dersimelagon (MT-7117) in BLM-Induced SSc Model

Dose (mgl/kg/day,
| Outcome Assessed Result Reference
p.o.
Skin Fibrosis Significant
=0.3

(Collagen Content) inhibition

Lung Inflammation o o
>0.3 ] Significant inhibition
(Weight, SP-D)

Lung Ccl2 mRNA Significant

Expression suppression

| 1 | Lung II-6 mRNA Expression | Significant suppression | |

Table 2: Therapeutic Efficacy of Dersimelagon (MT-7117) in BLM-Induced SSc Model
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Dose (mgl/kg/day,
p.o.)

Outcome Assessed Result Reference

| 2 3 | Skin Fibrosis Development | Significant suppression | |

Experimental Application 2: Melanogenesis and
Pigmentation

Dersimelagon's primary mechanism involves the activation of MC1R on melanocytes, which
stimulates eumelanin production. This effect has been evaluated in mice by observing changes
in coat color.

Protocol 3: Evaluation of Melanogenic Effect in Mice

Objective: To assess the in vivo effect of oral dersimelagon administration on coat color
pigmentation.

Materials:

e Animals: C57BL/6J-Ay/+ mice.

» Reagents: Dersimelagon (MT-7117) or vehicle control.
Procedure:

o Acclimatization: House mice under standard conditions for at least one week prior to the
study.

o Drug Administration: Administer dersimelagon orally (p.0.) by gavage once daily for a set
period (e.g., 6 consecutive days).

e Assessment:
o Visually inspect and photograph the dorsal coat of the mice dalily.

o Quantify coat color changes if desired using colorimetric analysis.
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o Observe for reversibility of pigmentation after cessation of administration.

Data Summary: Melanogenic Effects of Dersimelagon

Table 3: Effect of Dersimelagon (MT-7117) on Pigmentation in Murine Models

Dose
. Outcome
(mgl/kg/day, Murine Model Result Reference
Assessed
p.o.)
o C57BLI/6J-Ayl+ Coat Color Significant
s Mice Darkening induction
Minimally
Melanin effective dose for
1 Murine Models Production in clinically
Hair Root significant
production

| In vitro | B16F1 Mouse Melanoma Cells | Melanin Production | Increased in a concentration-
dependent manner | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Dersimelagon in
Murine Models of Skin Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607062#dersimelagon-administration-in-murine-
models-of-skin-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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